2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid is a complex spirocyclic compound characterized by its unique molecular structure. This compound features a benzopyran ring fused with a cyclopropane ring, resulting in a distinct arrangement of atoms that contributes to its chemical properties and potential applications. The compound's molecular formula is with a molecular weight of approximately 204.22 g/mol .
2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid belongs to the class of organic compounds known as spiro compounds. These compounds are characterized by having two or more rings that share a single atom. In this case, the compound is also classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH) in its structure.
The synthesis of 2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
The molecular structure of 2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid can be represented using various structural formulas:
C1COC2=CC=CC=C2C13CC3C(=O)OInChI=1S/C12H12O3/c13-11(14)9-7-12(9)5-6-15-10-4-2-1-3-8(10)12/h1-4,9H,5-7H2,(H,13,14)These representations illustrate the compound's complex arrangement of carbon (C), hydrogen (H), and oxygen (O) atoms .
The compound's molecular weight is approximately 204.22 g/mol, and it has an InChI Key of JXJOMJKPHPZPAD-UHFFFAOYSA-N, which can be used for database searches .
The reactivity of 2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid primarily involves its carboxylic acid functional group. Key reactions include:
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts .
The mechanism of action for 2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid involves its interactions at the molecular level with biological targets. Although specific mechanisms may vary based on application:
Data regarding specific pathways or targets remain limited but suggest potential uses in pharmaceuticals or agrochemicals where spirocyclic compounds are known for their diverse biological effects .
The physical properties of 2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid include:
Key chemical properties include:
Relevant data regarding melting point and boiling point are not extensively documented but can be inferred from similar compounds within the same class .
The potential applications for 2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid include:
Research continues into exploring these applications further as understanding of its properties and mechanisms improves .
CAS No.:
CAS No.: 13474-21-0
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: